Cas no 16854-67-4 (4-Hydroxy-2H-1-benzothiopyran-2-one)

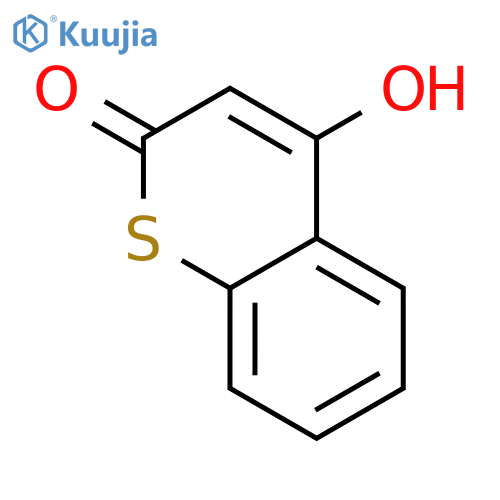

16854-67-4 structure

商品名:4-Hydroxy-2H-1-benzothiopyran-2-one

4-Hydroxy-2H-1-benzothiopyran-2-one 化学的及び物理的性質

名前と識別子

-

- 4-Hydroxy-2H-thiochromen-2-one

- 4-Hydroxy-1-thiocoumarin

- 2-hydroxythiochromen-4-one

- 4-Hydroxylthiocoumarin

- 1-thio-4-hydroxycoumarin

- 4-hydroxy-2H-1-benzothiopyran-2-one

- 4-Hydroxythiocoumarin

- 4-hydroxythiocoumarun

- AKOS AU-SVL-37-03

- CHEMBRDG-BB 5102960

- 4-hydroxy-2H-benzothiopyran-2-one

- 4-hydroxy-2H-benzothiopyran-2-one,4-hydroxyl-thio-coumarin

- 2-Hydroxy-4H-1-benzothiopyran-4-one

- 1-Thiocoumarin, 4-hydroxy-

- MLS000104408

- 2H-1-Benzothiopyran-2-one, 4-hydroxy-

- 4-Hydroxy-1-thiacumarin

- 1-thia-4-hydroxycoumarin

- 4-hydroxybenzo[e]thiin-2-one

- XPSUDKVCLBDZFL-UHFFFAOYSA-N

- HMS1607O10

- HMS2291E17

- BCP07314

- STL50469

- H1597

- SCHEMBL466086

- A926938

- CS-0313682

- D91049

- 2-hydroxy-4H-thiochromen-4-one

- AKOS003672551

- 4-?Hydroxy-2H-?1-?benzothiopyran-?2-?one

- SR-01000389767

- 107514-60-3

- starbld0005165

- CHEMBL1478716

- SCHEMBL467777

- EU-0000183

- SMR000054343

- SR-01000389767-1

- AS-63180

- MFCD00463527

- 16854-67-4

- FT-0669324

- DTXSID40937503

- 4-Hydroxy thiocoumarin

- AG-205/09848047

- 4-Hydroxy-1-(2H)-benzothiopyran-2-one; 4-Hydroxy-1-thiacoumarin; 4-Hydroxy-1-thiocoumarin; 4-Hydroxy-2-oxo-2H-1-benzothiopyran; 4-Hydroxythiocoumarin

- DB-261209

- 4-HYDROXYTHIOCHROMEN-2-ONE

- STL504699

- 4-Hydroxy-2H-1-benzothiopyran-2-one

-

- MDL: MFCD00463527

- インチ: 1S/C9H6O2S/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,11H

- InChIKey: OSIDMAJZERBPOJ-UHFFFAOYSA-N

- ほほえんだ: S1C(=C([H])C(C2=C([H])C([H])=C([H])C([H])=C12)=O)O[H]

計算された属性

- せいみつぶんしりょう: 178.00900

- どういたいしつりょう: 178.00885060g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.6

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- ふってん: 307.4°C at 760 mmHg

- PSA: 65.54000

- LogP: 1.96710

4-Hydroxy-2H-1-benzothiopyran-2-one セキュリティ情報

- ちょぞうじょうけん:Sealed in dry,2-8°C

4-Hydroxy-2H-1-benzothiopyran-2-one 税関データ

- 税関コード:2932209090

- 税関データ:

中国税関コード:

2932209090概要:

2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

4-Hydroxy-2H-1-benzothiopyran-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB473160-1 g |

4-Hydroxy-2H-thiochromen-2-one; . |

16854-67-4 | 1g |

€153.30 | 2023-04-21 | ||

| abcr | AB473160-5 g |

4-Hydroxy-2H-thiochromen-2-one; . |

16854-67-4 | 5g |

€439.70 | 2023-04-21 | ||

| Chemenu | CM162588-1g |

4-hydroxy-2H-thiochromen-2-one |

16854-67-4 | 95% | 1g |

$636 | 2021-06-17 | |

| eNovation Chemicals LLC | D746039-1g |

2H-1-Benzothiopyran-2-one, 4-hydroxy- |

16854-67-4 | 98.0% | 1g |

$120 | 2024-06-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1597-1g |

4-Hydroxy-2H-1-benzothiopyran-2-one |

16854-67-4 | 98.0%(GC) | 1g |

¥640.0 | 2022-07-29 | |

| TRC | H808493-1g |

4-Hydroxy-2H-1-benzothiopyran-2-one |

16854-67-4 | 1g |

$ 477.00 | 2023-09-07 | ||

| abcr | AB473160-5g |

4-Hydroxy-2H-thiochromen-2-one; . |

16854-67-4 | 5g |

€438.40 | 2025-02-13 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H305135-1g |

4-Hydroxy-2H-1-benzothiopyran-2-one |

16854-67-4 | 98% | 1g |

¥840.90 | 2023-09-02 | |

| Ambeed | A877945-5g |

4-Hydroxy-2H-thiochromen-2-one |

16854-67-4 | 95+% | 5g |

$385.0 | 2024-07-21 | |

| 1PlusChem | 1P001YLF-1g |

2H-1-Benzothiopyran-2-one, 4-hydroxy- |

16854-67-4 | >98.0%(GC) | 1g |

$101.00 | 2024-06-19 |

16854-67-4 (4-Hydroxy-2H-1-benzothiopyran-2-one) 関連製品

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:16854-67-4)4-Hydroxy-2H-1-benzothiopyran-2-one

清らかである:99%

はかる:5g

価格 ($):346.0